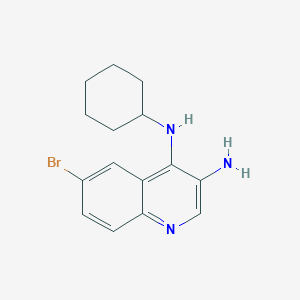
6-Bromo-N4-cyclohexylquinoline-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N4-cyclohexylquinoline-3,4-diamine is a chemical compound that belongs to the quinoline family
Méthodes De Préparation
The synthesis of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of quinoline derivatives followed by amination with cyclohexylamine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Analyse Des Réactions Chimiques
6-Bromo-N4-cyclohexylquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
6-Bromo-N4-cyclohexylquinoline-3,4-diamine can be compared with other quinoline derivatives such as:
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: This compound has different functional groups and exhibits distinct chemical and biological properties.
8-Bromoquinoline: Another brominated quinoline derivative with unique reactivity and applications.
4-Chloroquinoline: A chloro-substituted quinoline with different chemical behavior and uses.
Propriétés
Formule moléculaire |
C15H18BrN3 |
|---|---|
Poids moléculaire |
320.23 g/mol |
Nom IUPAC |
6-bromo-4-N-cyclohexylquinoline-3,4-diamine |
InChI |
InChI=1S/C15H18BrN3/c16-10-6-7-14-12(8-10)15(13(17)9-18-14)19-11-4-2-1-3-5-11/h6-9,11H,1-5,17H2,(H,18,19) |
Clé InChI |
CZYMEERQPNUETF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



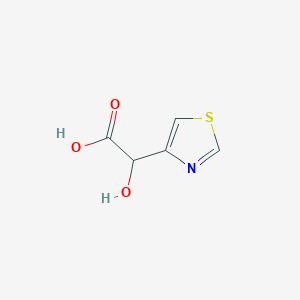



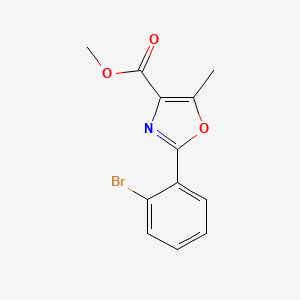
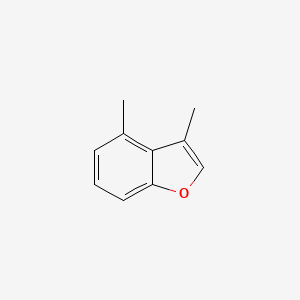
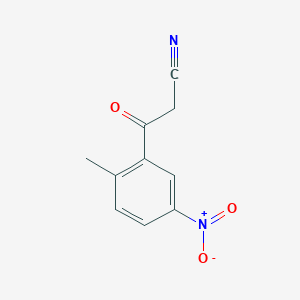

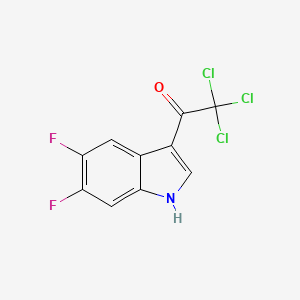
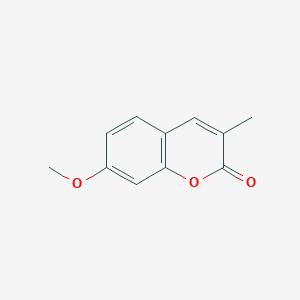
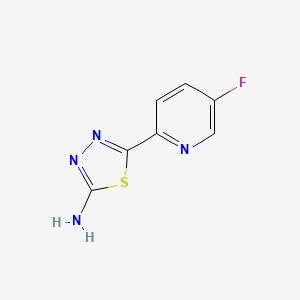
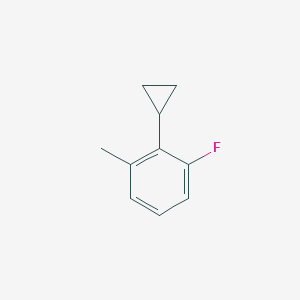
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
